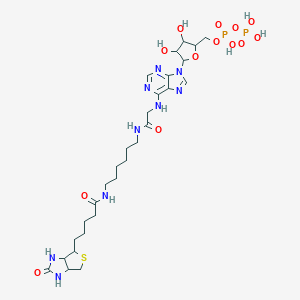
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea, commonly known as MNSU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNSU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
MNSU exerts its biological effects by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MNSU has been shown to selectively inhibit certain isoforms of carbonic anhydrase, making it a potential therapeutic agent for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
MNSU has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by MNSU leads to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma. Additionally, MNSU has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
MNSU has several advantages and limitations for lab experiments. One of the main advantages of MNSU is its high purity, which makes it suitable for use in various organic synthesis reactions. However, MNSU is relatively expensive compared to other reagents, which can limit its use in large-scale reactions.
Zukünftige Richtungen
There are several future directions for research on MNSU. One potential direction is the synthesis of novel MNSU derivatives with improved selectivity for certain isoforms of carbonic anhydrase. Additionally, MNSU could be used as a building block in the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. Finally, further research is needed to fully understand the biochemical and physiological effects of MNSU, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of MNSU involves the reaction of 4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield MNSU. This method is relatively simple and yields high purity MNSU.
Wissenschaftliche Forschungsanwendungen
MNSU has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. MNSU has been used as a reagent in the synthesis of various compounds such as benzimidazoles, ureas, and carbamates. Additionally, MNSU has been used as a building block in the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
107410-59-3 |
|---|---|
Molekularformel |
C14H13N3O5S |
Molekulargewicht |
335.34 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-14(18)15-11-4-6-12(7-5-11)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI-Schlüssel |
OYXKERRSGYRTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















